molecular formula C7H4ClNS B029859 7-Chlorothieno[2,3-c]pyridine CAS No. 28948-58-5

7-Chlorothieno[2,3-c]pyridine

Cat. No. B029859
CAS RN: 28948-58-5
M. Wt: 169.63 g/mol
InChI Key: HRHLEPHFARWKKU-UHFFFAOYSA-N
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Patent
US04889848

Procedure details

(adc) 4.85 g of 7-chloro-thieno[2,3-c]pyridine were dissolved in 15 ml of dimethylformamide and 3.18 g of sodium hydrogen sulfide monohydrate were added under argon. The mixture was heated to 110°-115° for one hour, an additional 1.06 g of sodium hydrogen sulfide monohydrate were added and the mixture was held at the temperature indicated above for an additional hour. The mixture was poured on to 150 ml of ice-water and acidified with 1N aqueous hydrochloric acid solution. After stirring at 2° for a short time, the yellowish crystals were removed by filtration. After recrystallization from a toluene/ethyl acetate mixture, there was obtained pure thieno[2,3-c]pyridine-7(6H)-thione, m.p. 187°-189°.
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
sodium hydrogen sulfide monohydrate
Quantity
3.18 g
Type
reactant
Reaction Step Two
Name
sodium hydrogen sulfide monohydrate
Quantity
1.06 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[CH:9][S:8][C:7]=12.O.[SH2:12].[Na].Cl>CN(C)C=O>[S:8]1[C:7]2[C:2](=[S:12])[NH:3][CH:4]=[CH:5][C:6]=2[CH:10]=[CH:9]1 |f:1.2.3,^1:12|

Inputs

Step One
Name
Quantity
4.85 g
Type
reactant
Smiles
ClC=1N=CC=C2C1SC=C2
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
sodium hydrogen sulfide monohydrate
Quantity
3.18 g
Type
reactant
Smiles
O.S.[Na]
Step Three
Name
sodium hydrogen sulfide monohydrate
Quantity
1.06 g
Type
reactant
Smiles
O.S.[Na]
Step Four
Name
ice water
Quantity
150 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring at 2° for a short time
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 110°-115° for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the yellowish crystals were removed by filtration
CUSTOM
Type
CUSTOM
Details
After recrystallization from a toluene/ethyl acetate mixture

Outcomes

Product
Name
Type
product
Smiles
S1C=CC2=C1C(NC=C2)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.